6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
6-Fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chromanecarboxamides This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a chromane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.
Industrial Production Methods
Industrial production of 6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6-Fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxo-2-chromanecarboxamide: Lacks the trifluoromethyl group.
4-Oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide: Lacks the fluorine atom.
6-Fluoro-4-oxo-N-phenyl-2-chromanecarboxamide: Lacks the trifluoromethyl group on the phenyl ring.
Uniqueness
6-Fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2-chromanecarboxamide is unique due to the presence of both the fluorine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H11F4NO3 |
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Molecular Weight |
353.27 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C17H11F4NO3/c18-10-4-5-14-12(7-10)13(23)8-15(25-14)16(24)22-11-3-1-2-9(6-11)17(19,20)21/h1-7,15H,8H2,(H,22,24) |
InChI Key |
HCQYCPPKKHECLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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